[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Overview
Description
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid, commonly known as Xanthenone-acetic acid (XAA), is a synthetic compound that has been extensively studied for its potential anti-tumor properties. XAA belongs to the class of xanthenone derivatives, which have shown promising results in cancer research.
Mechanism of Action
The exact mechanism of action of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is not fully understood, but it is believed to involve the activation of the immune system and the inhibition of angiogenesis. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to induce the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid also inhibits the growth of blood vessels that supply nutrients to tumors, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have no significant effects on body weight, food consumption, or organ weight. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has also been shown to have no significant effects on hematological or biochemical parameters. However, further studies are needed to determine the long-term effects of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is its potential anti-tumor properties. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid.
Future Directions
There are several future directions for the research on [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid. Additionally, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid for maximum efficacy. Another area of interest is the combination of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid with other anti-cancer agents to improve its anti-tumor properties. Finally, the potential use of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid in other diseases, such as inflammatory disorders, should also be explored.
Conclusion:
In conclusion, Xanthenone-acetic acid ([6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid) is a synthetic compound that has shown promising results in cancer research. Its potential anti-tumor properties, low toxicity profile, and well-tolerated nature make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid for maximum efficacy. Additionally, the potential use of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid in other diseases should also be explored.
Scientific Research Applications
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been extensively studied for its potential anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has also been shown to induce tumor necrosis and increase the infiltration of immune cells into tumors, leading to the suppression of tumor growth. Additionally, [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[6-(hydroxymethyl)-5-methyl-9-oxoxanthen-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-11(8-18)5-6-13-15(21)12-4-2-3-10(7-14(19)20)17(12)22-16(9)13/h2-6,18H,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCGWROBIUIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC=C3C2=O)CC(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70707918 | |
Record name | [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223261-32-3 | |
Record name | [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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